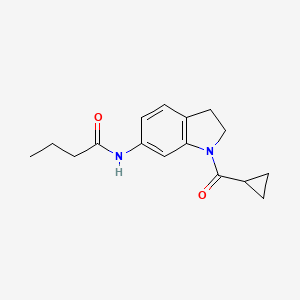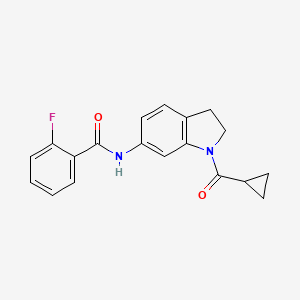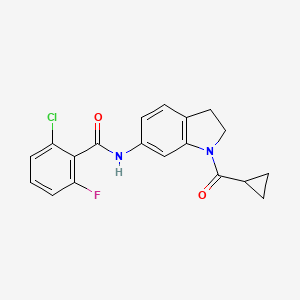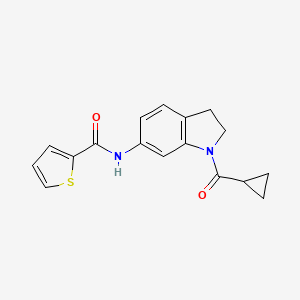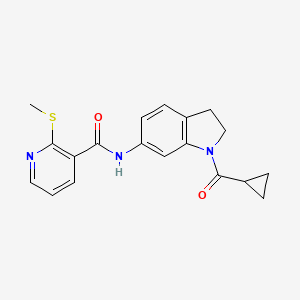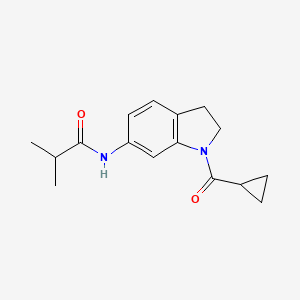
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide (CPA-IMP) is a compound that has been studied for its potential applications in scientific research and in the laboratory. CPA-IMP is a derivative of indole, an aromatic heterocyclic organic compound, and is known to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been studied for its potential applications in scientific research. It has been found to have a number of biochemical and physiological effects that make it a useful tool for studying a variety of biological processes. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been used to study the effects of oxidative stress, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide is not fully understood. However, it is thought to act by modulating the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and proteins, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has also been found to interact with certain receptors in the body, such as the serotonin receptor, which may explain its effects on certain biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has been found to have an anti-inflammatory effect, to reduce oxidative stress, and to have an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide also has some limitations. It is not very soluble in water, so it must be dissolved in an organic solvent before use. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be toxic in high concentrations, so it must be handled with care.
Zukünftige Richtungen
The potential future directions for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide are numerous. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be further studied to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be used in the development of new drugs and therapies, as it has been found to have a number of potential therapeutic effects. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide could be studied to investigate its potential applications in other areas, such as in the field of nanotechnology.
Synthesemethoden
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide can be synthesized using a two-step process. The first step involves the reaction of 1-cyclopropanecarboxylic acid with 2-methylpropan-1-amine to form a cyclopropyl amide. This is followed by the reaction of the cyclopropyl amide with indole-3-carboxaldehyde to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide. This method has been found to be an efficient and cost-effective way to synthesize N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methylpropanamide.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)15(19)17-13-6-5-11-7-8-18(14(11)9-13)16(20)12-3-4-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNYXIWAVRTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

